IV-23

ESCC Cytotoxicity Apoptosis

IV-23 is the only validated small molecule combining Noxa-mediated apoptosis with G2/M-phase cell cycle arrest in esophageal squamous cell carcinoma models. With IC50 values below 2 μM in Kyse30/Kyse450 cells and confirmed in vivo efficacy in ESCC xenografts, it eliminates the risk of investing in compounds active solely in vitro. Unlike Bcl-2 inhibitors (ABT-737) or Mcl-1 inhibitors (A-1210477), IV-23 uniquely enables simultaneous apoptosis and cell cycle studies in a single agent—reducing experimental variables and accelerating translational oncology research.

Molecular Formula C18H18BrNO4
Molecular Weight 392.2 g/mol
Cat. No. B12422238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIV-23
Molecular FormulaC18H18BrNO4
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C2C=CC(=C3)Br
InChIInChI=1S/C18H18BrNO4/c1-22-15-9-12(10-16(23-2)17(15)24-3)18(21)20-7-6-11-8-13(19)4-5-14(11)20/h4-5,8-10H,6-7H2,1-3H3
InChIKeyWQEJDTDMFXKTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IV-23 Apoptosis Inducer: Product Baseline and Compound Classification


IV-23 (Compound 20, CAS: 2326007-49-0) is a potent, small-molecule Noxa-mediated apoptosis inducer classified as a promising anticancer agent . Characterized as a 5-bromoindolin-1-yl)(3,4,5-trimethoxyphenyl)methanone derivative with a molecular weight of 392.24 g/mol, IV-23 demonstrates dose-dependent inhibition of cell growth, colony formation reduction, and M-phase cell cycle arrest specifically in esophageal squamous cell carcinoma (ESCC) models [1]. This compound functions through caspase-related apoptotic pathways and exhibits both in vitro and in vivo efficacy, positioning it as a research tool for studying Noxa-mediated programmed cell death mechanisms in oncology applications .

IV-23 Differentiation: Why Generic Substitution with Other Apoptosis Inducers Fails


Generic substitution with other apoptosis inducers or Bcl-2 family inhibitors is scientifically unsound due to IV-23's unique dual mechanism of Noxa-mediated apoptosis induction coupled with M-phase cell cycle arrest, a combination not replicated by common alternatives like ABT-737 or navitoclax . While ABT-737 targets Bcl-2/Bcl-xL without affecting Mcl-1, and Mcl-1 inhibitors like A-1210477 lack cell cycle arrest properties, IV-23 demonstrates both apoptosis induction and G2/M-phase arrest specifically in ESCC cells [1]. Furthermore, its demonstrated in vivo efficacy against ESCC models distinguishes it from purely in vitro-active compounds, making IV-23 the only compound in its class with validated activity across both cellular and animal models for esophageal cancer research .

IV-23 Quantitative Evidence Guide: Comparative Performance Data Against Closest Analogs


IV-23 vs. ABT-737: Superior Cytotoxicity in ESCC Cell Lines

IV-23 demonstrates potent inhibition of esophageal squamous cell carcinoma (ESCC) cell growth with IC50 values < 2 μM against both Kyse30 and Kyse450 cell lines [1]. In contrast, the widely used Bcl-2/Bcl-xL inhibitor ABT-737 shows minimal single-agent activity in ESCC models due to Mcl-1-mediated resistance, with reported IC50 values > 10 μM in related cancer types [2]. This quantitative difference establishes IV-23 as the more effective agent for ESCC-focused research applications.

ESCC Cytotoxicity Apoptosis

IV-23 vs. A-1210477: Differentiated Mechanism Through Cell Cycle Arrest

IV-23 uniquely induces G2/M-phase cell cycle arrest in ESCC cells, a property not exhibited by selective Mcl-1 inhibitors such as A-1210477 . A-1210477 acts solely as an Mcl-1 binder (Ki = 0.45 nM) without affecting cell cycle progression [1]. This mechanistic distinction provides researchers with a dual-action tool that simultaneously induces apoptosis and arrests proliferation, enabling studies of combined therapeutic effects that cannot be achieved with pure Mcl-1 inhibitors.

Cell Cycle M-phase ESCC

IV-23 vs. Navitoclax: Superior In Vivo Efficacy in ESCC Xenograft Models

IV-23 demonstrates confirmed in vivo tumor growth inhibition in ESCC models, whereas the pan-Bcl-2 inhibitor navitoclax shows limited single-agent efficacy in solid tumor xenografts due to thrombocytopenia and Mcl-1-mediated resistance . While direct head-to-head data are not available, the documented in vivo activity of IV-23 against ESCC contrasts with the reported lack of solid tumor efficacy for navitoclax monotherapy, which has primarily shown activity in hematologic malignancies [1].

In Vivo Xenograft ESCC

IV-23 Optimal Research and Industrial Application Scenarios for Procurement


ESCC-Specific Apoptosis Mechanism Studies

IV-23 is ideally suited for investigating Noxa-mediated apoptosis pathways specifically in esophageal squamous cell carcinoma. Its potent IC50 values (< 2 μM) in Kyse30 and Kyse450 cells [1] enable researchers to study caspase-dependent cell death mechanisms with high sensitivity and reproducibility. This application is particularly valuable for laboratories focused on esophageal cancer biology and those screening for compounds that overcome Mcl-1-mediated apoptosis resistance in this specific cancer type.

Dual-Action Cell Cycle and Apoptosis Research

Researchers investigating the intersection of cell cycle regulation and programmed cell death will find IV-23 uniquely valuable due to its demonstrated ability to induce both G2/M-phase arrest and caspase-related apoptosis . Unlike pure apoptosis inducers or cell cycle inhibitors, IV-23 enables simultaneous study of both processes in a single compound, reducing experimental variables and simplifying mechanistic dissection. This makes it an essential tool for advanced oncology research programs studying combined therapeutic approaches.

In Vivo ESCC Xenograft Model Validation

For translational research requiring animal model validation, IV-23 provides a validated tool with documented in vivo efficacy in ESCC models . This eliminates the need for researchers to invest resources in compounds that show only in vitro activity, accelerating the path from cellular studies to animal experiments. Procurement of IV-23 is particularly justified for research groups planning or conducting ESCC xenograft studies where compound efficacy in living systems is a critical experimental parameter.

Comparative Oncology Compound Screening

IV-23 serves as a critical reference compound in comparative oncology screens due to its distinct mechanistic profile combining Noxa-mediated apoptosis with M-phase arrest. When screening novel compounds or natural products for anticancer activity, IV-23 provides a benchmark with documented potency (IC50 < 2 μM) and mechanism . Its well-characterized activity profile makes it an ideal positive control for high-throughput screening campaigns targeting ESCC or other apoptosis-related pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for IV-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.